Ácido 4-amino-2-mercaptopirimidina-5-carboxílico

Descripción general

Descripción

4-Amino-2-mercaptopyrimidine-5-carboxylic acid (4-AMP) is an important organic compound that has a wide range of applications in the scientific research field. It is a small molecule that can be synthesized in a laboratory setting and has been used in a variety of experiments. 4-AMP is also known as 4-amino-2-thiopyrimidine-5-carboxylic acid, 4-amino-2-thiopyrimidine-5-carboxylate, and 2-thiopyrimidine-4-carboxylic acid. This compound has been used in a variety of experiments, including those related to enzymatic reactions, protein-protein interactions, and molecular biology.

Aplicaciones Científicas De Investigación

Síntesis de compuestos bicíclicos

Ácido 4-amino-2-mercaptopirimidina-5-carboxílico: es un precursor clave en la síntesis de compuestos bicíclicos como las pirimido[4,5-d]pirimidinas y las pirimido[5,4-d]pirimidinas . Estos compuestos son importantes debido a su similitud estructural con los nucleótidos y su potencial actividad biológica.

Agente anticancerígeno y antiléucmico

El compuesto ha mostrado promesa como un posible agente anticancerígeno y antiléucmico. Sus derivados se están estudiando por su capacidad para interferir con la proliferación celular y la viabilidad en las células cancerosas .

Inhibición enzimática

Una de las aplicaciones notables de este compuesto es su capacidad para inhibir la yodotironina 5'-deiodinasa . Esta enzima es responsable de la 5'-deiodinación de la tiroxina en las células hepáticas humanas, y su inhibición puede ser crucial para regular los niveles de hormona tiroidea en el cuerpo.

Aplicaciones diuréticas

Los derivados del This compound se han aplicado como agentes diuréticos. Estos compuestos pueden ayudar a promover la excreción de orina y son útiles en el tratamiento de afecciones como la hipertensión y el edema .

Síntesis orgánica

Este compuesto también se utiliza en la síntesis orgánica, particularmente en la construcción de nuevos componentes biológicos. Su reactividad permite la creación de diversas rutas sintéticas y el desarrollo de nuevas moléculas orgánicas .

Estudio de reacciones de transferencia de huecos

En el campo de la química de radiación, el This compound se ha utilizado para investigar las reacciones involucradas en la transferencia de huecos (HT) en monohidrato de citosina dopado irradiado con rayos X. Esta investigación es vital para comprender los procesos químicos que ocurren bajo irradiación y puede tener implicaciones en campos como la medicina nuclear y la química ambiental .

Mecanismo De Acción

Safety and Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Análisis Bioquímico

Biochemical Properties

4-Amino-2-mercaptopyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . This interaction highlights the compound’s potential in regulating thyroid hormone levels. Additionally, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid can form self-assembled monolayers on gold electrodes, which are characterized using techniques like attenuated total reflection-fourier transform infrared (ATR-FTIR) and A.C. Impedance .

Cellular Effects

The effects of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of iodothyronine 5’-deiodinase affects thyroid hormone metabolism, which in turn can influence gene expression and metabolic processes in liver cells .

Molecular Mechanism

At the molecular level, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with iodothyronine 5’-deiodinase involves binding to the enzyme’s active site, thereby preventing the conversion of thyroxine to its active form . This inhibition can lead to changes in gene expression and metabolic pathways associated with thyroid hormone regulation. Additionally, the formation of self-assembled monolayers on gold electrodes involves the binding of the compound to the electrode surface, which can be studied using ATR-FTIR and A.C. Impedance techniques .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable self-assembled monolayers on gold electrodes, which maintain their electrochemical properties over time

Dosage Effects in Animal Models

The effects of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on enzyme inhibition and cellular metabolism. At higher doses, it can lead to significant inhibition of iodothyronine 5’-deiodinase, resulting in altered thyroid hormone levels and potential toxic effects . It is essential to determine the threshold doses that elicit beneficial versus adverse effects to optimize its use in biochemical research.

Metabolic Pathways

4-Amino-2-mercaptopyrimidine-5-carboxylic acid is involved in metabolic pathways related to thyroid hormone regulation. The compound’s inhibition of iodothyronine 5’-deiodinase affects the conversion of thyroxine to its active form, thereby influencing metabolic flux and metabolite levels associated with thyroid hormone metabolism

Transport and Distribution

The transport and distribution of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form self-assembled monolayers on gold electrodes suggests that it can be localized to specific cellular compartments and surfaces . Understanding the transport mechanisms and distribution patterns of the compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid plays a significant role in its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell. For example, its ability to form self-assembled monolayers on gold electrodes indicates its potential localization to membrane surfaces and involvement in electrochemical processes

Propiedades

IUPAC Name |

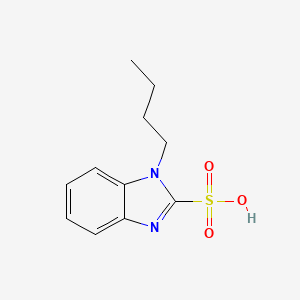

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCCUWZDHQOJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873570 | |

| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875-60-5 | |

| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)